N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as ETOB, is a chemical compound that has been studied extensively for its potential applications in scientific research. ETOB belongs to the family of benzamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the modulation of the activity of certain enzymes and proteins in the brain, which are involved in the regulation of neuronal function and survival. N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, as well as the modulation of the expression of certain genes and proteins in the brain. These effects are thought to contribute to the neuroprotective properties of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have been studied for their neuroprotective properties. However, one limitation of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for the study of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and its potential applications in scientific research. One area of focus is the development of more efficient synthesis methods for N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, which could make it more accessible for use in lab experiments. Additionally, further studies are needed to better understand the mechanisms underlying the neuroprotective properties of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, and to determine its potential efficacy for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N-ethyl-2-aminobenzamide in the presence of a coupling agent. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-ethyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-ethyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-19-17(22)14-9-4-5-10-15(14)18-20-16(21-23-18)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZBZXRCAGJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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